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molecular formula C8H8FNO B1316944 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-41-9

7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1316944
M. Wt: 153.15 g/mol
InChI Key: VRBQMPCMLZNPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365064B2

Procedure details

3-Oxo-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (2.2 g, 1 eq, 13.1 mmol) obtained in step (ii) in dry THF (10 ml) was added drop wise to a refluxing THF (60 ml) containing LAH (1.5 g, 3 eq, 39.5 mmol). It was further refluxed for 3 h and quenched with ethyl acetate. To this water (1.5 ml), 15% sodium hydroxide (1.5 ml) and water (4.5 ml) were added sequentially. Once Al(OH)3.H2O precipitated out, it was filtered though celite. The filtrate was condensed on rotavapour and chromatographed (ethyl acetate and hexane) to yield 7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (1.3 g, yield 65%) as yellow oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][O:6][C:5]2[CH:8]=[C:9]([F:12])[CH:10]=[CH:11][C:4]=2[NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:12][C:9]1[CH:10]=[CH:11][C:4]2[NH:3][CH2:2][CH2:7][O:6][C:5]=2[CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O=C1NC2=C(OC1)C=C(C=C2)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was further refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with ethyl acetate
ADDITION
Type
ADDITION
Details
To this water (1.5 ml), 15% sodium hydroxide (1.5 ml) and water (4.5 ml) were added sequentially
CUSTOM
Type
CUSTOM
Details
Once Al(OH)3.H2O precipitated out
FILTRATION
Type
FILTRATION
Details
it was filtered though celite
CUSTOM
Type
CUSTOM
Details
condensed on rotavapour
CUSTOM
Type
CUSTOM
Details
chromatographed (ethyl acetate and hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(OCCN2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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